![molecular formula C12H13N3O B1354196 3-Amino-2-(4-methoxyphenyl)amino-pyridine CAS No. 41010-68-8](/img/structure/B1354196.png)
3-Amino-2-(4-methoxyphenyl)amino-pyridine
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Structural Analysis and Crystallography
The crystal structure and synthesis of similar pyridine derivatives have been extensively studied, focusing on the intermolecular interactions and molecular conformation. For instance, the synthesis and structural analysis of 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d] pyrazolo[3, 4-b]pyridine-3-carbonitrile through X-ray Crystallography have contributed significantly to understanding the spatial arrangement and potential applications of such compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Corrosion Inhibition
Pyridine derivatives, including similar structures to 3-Amino-2-(4-methoxyphenyl)amino-pyridine, have shown promising results as corrosion inhibitors. Their adsorption and inhibition effects have been studied, and the compounds have been proven to provide protective films on metal surfaces, contributing to the prevention of corrosion (Ansari, Quraishi, & Singh, 2015).
Antimicrobial and Antitubercular Activities
These compounds have been investigated for their potential in combating various microbial organisms, including Mycobacterium tuberculosis. The synthesis of derivatives and their antimicrobial efficacy opens avenues for novel therapeutic agents (Vyas et al., 2009).
Photophysical Properties
Understanding the photophysical characteristics of pyridine derivatives is essential for applications in materials science and photonics. For instance, studies on compounds like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues reveal crucial insights into intramolecular charge transfer and excited state intramolecular proton transfer processes, which are fundamental in the design of advanced materials and optical devices (Behera, Karak, & Krishnamoorthy, 2015).
Insecticidal Properties
Pyridine derivatives have also been explored for their insecticidal properties, showing potential as environmentally friendly alternatives to conventional pesticides. Their synthesis and toxicity against specific pests like the cowpea aphid, Aphis craccivora Koch, have been documented, highlighting their significance in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Mechanism of Action
Target of Action
The primary target of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein-serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This interaction results in changes in the cell cycle and transcription processes
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle regulation and transcription . By inhibiting CDKs, it disrupts the normal progression of the cell cycle and transcription, leading to downstream effects such as cell growth inhibition .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, where unchecked cell proliferation is a key characteristic .
properties
IUPAC Name |
2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKVHRACPVAOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466148 | |
Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |
CAS RN |
41010-68-8 | |
Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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